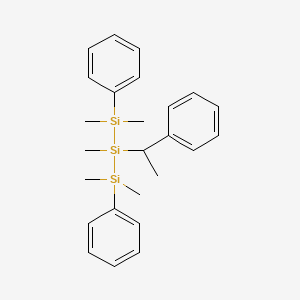
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- is a complex organosilicon compound It is characterized by its unique structure, which includes three silicon atoms bonded in a chain, with various methyl and phenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- typically involves the reaction of organosilicon precursors under controlled conditions. One common method involves the hydrosilylation of alkenes or alkynes with silanes in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing specialized reactors and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of simpler silanes.
Substitution: This compound can participate in substitution reactions where one of the methyl or phenyl groups is replaced by another functional group, often facilitated by a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.
Substitution: Various catalysts such as platinum or palladium; reactions may require elevated temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce simpler silanes.
Scientific Research Applications
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in radical reactions and as a reducing agent.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the field of oncology.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- involves its ability to participate in radical reactions. The silicon atoms in the compound can stabilize radical intermediates, making it an effective reducing agent. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through radical mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Trisilane, 1,1,3,3-tetramethyl-2,2-diphenyl-
- Trisilane, 1,1,2,2,3,3-hexamethyl-1,3-diphenyl-
- Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trifluoromethyl)-2-(trimethylsilyl)-
Uniqueness
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for specialized applications in research and industry.
Properties
CAS No. |
510727-25-0 |
|---|---|
Molecular Formula |
C25H34Si3 |
Molecular Weight |
418.8 g/mol |
IUPAC Name |
bis[dimethyl(phenyl)silyl]-methyl-(1-phenylethyl)silane |
InChI |
InChI=1S/C25H34Si3/c1-22(23-16-10-7-11-17-23)28(6,26(2,3)24-18-12-8-13-19-24)27(4,5)25-20-14-9-15-21-25/h7-22H,1-6H3 |
InChI Key |
WIOSOJPDAAHFLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)[Si](C)([Si](C)(C)C2=CC=CC=C2)[Si](C)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















